5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Overview
Description
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a chemical compound with the molecular formula C8H8BBrO3 and a molecular weight of 242.86 g/mol . It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom and a boronic acid group attached to a dihydrobenzofuran ring system.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, coupling with a halogenated compound in the presence of a palladium catalyst and a base .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways. The product of this reaction can be used to synthesize various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of biaryls, heteroaryls, and dienes, which are structural units in many natural products, pharmaceuticals, and materials .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a specific pH range for optimal performance . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes. The boronic acid group in the compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it useful in the study of enzyme inhibition and protein interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. This binding often involves the formation of a covalent bond between the boronic acid group and the enzyme’s active site residues. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions but can degrade over extended periods. Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of cofactors like NADH and FADH2, altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid typically involves the bromination of 2,3-dihydrobenzo[b]furan followed by the introduction of the boronic acid group. One common method includes the following steps:
Bromination: 2,3-dihydrobenzo[b]furan is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 5-bromo-2,3-dihydrobenzo[b]furan-7-ol.
Reduction: Formation of 2,3-dihydrobenzo[b]furan-7-boronic acid.
Scientific Research Applications
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
2,3-Dihydrobenzo[b]furan-5-boronic acid: Similar structure but with the boronic acid group at a different position on the dihydrobenzofuran ring.
Uniqueness
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the dihydrobenzofuran ring. This combination allows for versatile reactivity in organic synthesis, particularly in cross-coupling reactions, making it a valuable compound in the development of complex organic molecules.
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSWVOKZPQTKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCC2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383429 | |
Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-72-5 | |
Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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